2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride

Catalog No.
S6887769
CAS No.
115982-28-0
M.F
C11H16ClNO4
M. Wt
261.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydr...

CAS Number

115982-28-0

Product Name

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

InChI

InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H

InChI Key

KRIFQZYWLFOKRA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl

Chemical Identity

-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride is an organic molecule not commonly found in nature. It belongs to a class of compounds known as aromatic amino acids, which possess both an amino group (NH2) and an aromatic ring (a six-membered carbon ring with alternating single and double bonds).

Research Applications

While the specific research applications of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride are not widely documented, aromatic amino acids in general play a variety of important roles in biological systems. Some areas of scientific research that utilize aromatic amino acids include:

  • Understanding protein structure and function: Aromatic amino acids are essential components of proteins, which are the building blocks of life. Their chemical properties influence how proteins fold and interact with other molecules. Research in this area involves studying how modifications to amino acid structures can affect protein function [].
  • Investigating metabolic pathways: Aromatic amino acids are involved in various metabolic pathways within cells. Research in this field explores how these molecules are synthesized, degraded, and utilized by organisms [].
  • Development of new pharmaceuticals: Due to their biological significance, aromatic amino acids can serve as starting materials or inspiration for the development of new drugs. Medicinal chemistry research explores how structural modifications of these molecules can lead to compounds with therapeutic potential [].

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4C_{11}H_{16}ClNO_4 and a molecular weight of 225.24 g/mol. It is also known by various synonyms, including (S)-2-amino-3-(3,4-dimethoxyphenyl)-propionic acid and Levodopa Impurity 14. The compound typically appears as a white to off-white solid with a melting point range of 254-257 °C . This compound is a derivative of amino acids and features a propanoic acid backbone substituted with a 3,4-dimethoxyphenyl group.

Involving 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of an amine.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds.

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride exhibits notable biological activities. It is structurally related to neurotransmitters and has been studied for its potential effects on neurological functions. Research indicates that it may influence dopamine pathways, making it relevant in studies related to Parkinson's disease and other neurological disorders. Additionally, it has shown potential antioxidant properties, which could contribute to neuroprotection .

The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride can be approached through several methods:

  • Starting from Phenolic Compounds: The synthesis can begin with a phenolic compound that undergoes methylation followed by amination.
  • Using Precursor Amino Acids: The compound can be synthesized from readily available amino acids through specific modifications such as alkylation or acylation.
  • Chemical Modifications: Further synthesis can involve the introduction of the methoxy groups through methoxylation reactions.

These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications.

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Research: The compound serves as a tool in biochemical research to study neurotransmitter functions and metabolic pathways.
  • Biochemical Assays: It may be utilized in assays that require specific amino acid derivatives for testing biological activity or enzyme interactions.

Interaction studies involving 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride focus on its affinity for neurotransmitter receptors and enzymes. It has been assessed for its potential interactions with:

  • Dopamine Receptors: Investigations into how it modulates dopamine signaling pathways.
  • Enzymatic Activity: Studies exploring its role as an inhibitor or substrate for specific enzymes involved in amino acid metabolism.

These studies are crucial for understanding the compound's pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Amino-3-(3-methoxyphenyl)propanoic acid34841-09-30.96Contains one less methoxy group
3-Amino-3-(4-methoxyphenyl)propanoic acid5678-45-50.94Substituted at the para position
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride1269634-11-80.89Ester derivative
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride464931-62-20.88Features a different aromatic system
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride845909-40-20.87Hydroxy substitution instead of methoxy

The unique aspect of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride lies in its specific substitution pattern on the phenyl ring, which may confer distinct biological activities compared to its analogs.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

261.0767857 g/mol

Monoisotopic Mass

261.0767857 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-14-2024

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